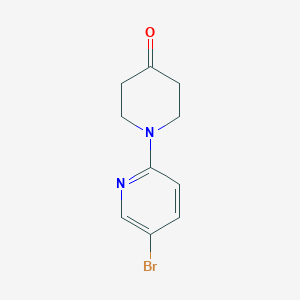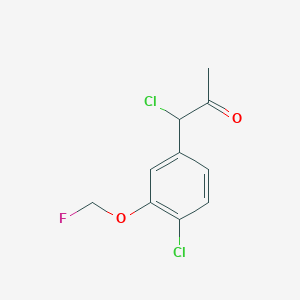
2,4-Dichloroquinazolin-7-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloroquinazolin-7-amine is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of two chlorine atoms at the 2nd and 4th positions and an amine group at the 7th position on the quinazoline ring. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloroquinazolin-7-amine typically involves the following steps:
Formation of 2,4-quinazoline diones: Ortho-aminobenzoic acid reacts with potassium cyanate in an aqueous medium at a temperature range of 20-100°C and a pH of 9-12 to form 2,4-quinazoline diones.
Industrial Production Methods: The described method is suitable for industrial production due to its use of non-toxic solvents and accessible raw materials, resulting in high reaction yields .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloroquinazolin-7-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Condensation Reactions: The amine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Condensation Reactions: Often carried out in the presence of an acid catalyst.
Major Products:
Substitution Reactions: Yield substituted quinazoline derivatives.
Condensation Reactions: Produce imines or Schiff bases.
Applications De Recherche Scientifique
2,4-Dichloroquinazolin-7-amine has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antibacterial, and antifungal properties.
Industry: Utilized in the development of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dichloroquinazolin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt essential biological pathways, leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Quinazoline: A parent compound with a broad spectrum of biological activities.
2,4-Dichloroquinazoline: Lacks the amine group at the 7th position but shares similar chemical properties.
7-Aminoquinazoline: Similar structure but without the chlorine atoms at the 2nd and 4th positions.
Uniqueness: 2,4-Dichloroquinazolin-7-amine is unique due to the presence of both chlorine atoms and the amine group, which contribute to its distinct chemical reactivity and biological activity. This combination of functional groups enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in various biological applications .
Propriétés
Formule moléculaire |
C8H5Cl2N3 |
|---|---|
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
2,4-dichloroquinazolin-7-amine |
InChI |
InChI=1S/C8H5Cl2N3/c9-7-5-2-1-4(11)3-6(5)12-8(10)13-7/h1-3H,11H2 |
Clé InChI |
YHFLVNAFGXBWMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)N=C(N=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R,10R,13S,16R)-3-(Tert-butyldimethylsilyloxy)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[A]phenanthren-16-YL acetate](/img/structure/B14036069.png)






